EPAC1 (RapGEF3) Inhibitory Potency: Direct Cross-Compound Comparison Within the US11124489 Patent Series
Compound 36 (target compound) inhibits human RapGEF3 with an IC50 of 6.70 μM [1]. Within the same patent-defined chemical series and identical assay format, Compound 24 exhibits an IC50 of 5.60 μM—approximately 1.2-fold more potent—while Compounds 11, 15, and Entry 14 show IC50 values of 3.30 μM, 7.20 μM, and 24.4 μM, respectively [1][2][3]. The target compound thus occupies a defined intermediate-potency position, distinct from the weakest analog (Entry 14, ~3.6-fold less potent) and the most potent (Compound 11, ~2.0-fold more potent). This quantitative ranking enables dose-response planning and SAR benchmarking [3].
| Evidence Dimension | EPAC1 (RapGEF3) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.70 μM |
| Comparator Or Baseline | Compound 24: IC50 = 5.60 μM; Compound 11: IC50 = 3.30 μM; Compound 15: IC50 = 7.20 μM; Entry 14: IC50 = 24.4 μM |
| Quantified Difference | 1.2-fold less potent than Compound 24; 2.0-fold less potent than Compound 11; 1.1-fold more potent than Compound 15; 3.6-fold more potent than Entry 14 |
| Conditions | Human RapGEF3 enzyme inhibition assay; IC50 determined as part of SAR exploration of isoxazole ring modifications (standardized assay across US11124489 compound series) |
Why This Matters
Direct head-to-head IC50 comparison within an internally consistent assay series enables procurement decisions based on verified rank-order potency, avoiding reliance on vendor claims or cross-assay extrapolations.
- [1] BindingDB Entry BDBM517692. (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone: RapGEF3 IC50 = 6.70E+3 nM. View Source
- [2] BindingDB Entry BDBM517667. US11124489, Compound 11/Compound 15: RapGEF3 IC50 = 3.30E+3 nM / 7.20E+3 nM. View Source
- [3] BindingDB Entry BDBM517682. US11124489, Compound 24: RapGEF3 IC50 = 5.60E+3 nM. BindingDB Entry BDBM517700. US11124489, Entry 14: RapGEF3 IC50 = 2.44E+4 nM. Cheng, X. et al. US Patent 11,124,489 B2 (assay context). View Source
